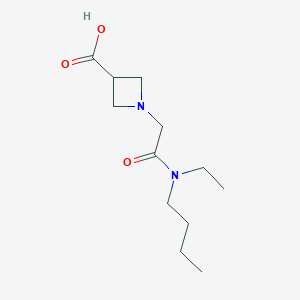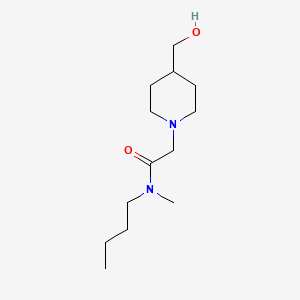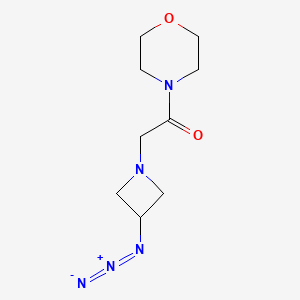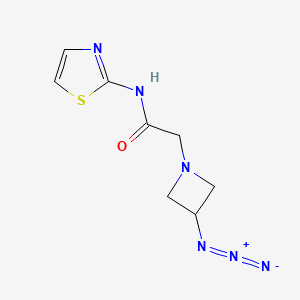
1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one
Descripción general
Descripción
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It forms the basis for a variety of important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
Piperidine-containing compounds are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 1-(3-(Aminomethyl)piperidin-1-yl)ethanone, has a molecular weight of 156.23 .
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
This compound is part of a broader class of piperidine derivatives, known for their versatile chemical properties and significance in medicinal chemistry. The compound's structure incorporates elements that are pivotal in the synthesis of cyclic compounds containing aminobenzenesulfonamide, which are useful for developing multifunctional agents in pharmaceuticals and organic synthesis (Kaneda, 2020). The piperidine moiety, in particular, is a cornerstone in constructing complex molecular architectures, offering routes to synthesize spiropiperidines and other piperidine-based compounds with potential therapeutic applications (Griggs, Samuel D., Tape, D., & Clarke, P., 2018).
Pharmacological Implications
Piperidine derivatives have been extensively studied for their pharmacological implications. They form the basis for designing drugs with various therapeutic uses, including antipsychotic, antidepressant, and anticancer activities. For instance, piperazine, a related structure, is central to drug design due to its presence in a multitude of drugs across different therapeutic areas. Slight modifications to this core structure can significantly impact the medicinal potential of resulting molecules, making it a key area of focus in drug discovery (Rathi, A., Syed, R., Shin, Han-Seung, & Patel, Rahul V., 2016). The adaptability of the piperidine scaffold allows for the development of molecules with improved pharmacokinetic and pharmacodynamic profiles, essential for overcoming drug resistance and enhancing therapeutic efficacy.
Role in Drug Discovery and Development
The compound under discussion, due to its piperidine backbone, is instrumental in the discovery and development of new drugs. Its structural attributes facilitate the exploration of three-dimensional chemical space, crucial for identifying novel pharmacophores with enhanced drug-like properties. This exploration is vital for developing antineoplastic agents, highlighting the compound's role in synthesizing molecules with potential cancer therapeutic applications (Hossain, Mohammad, Enci, Carlos E., Dimmock, J., & Das, U., 2020).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition could lead to changes in the cell cycle, potentially preventing cell division and proliferation .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation and dna damage response .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in altered cell cycle progression, potentially leading to cell death or reduced proliferation .
Safety and Hazards
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves inhibition, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the beta secretase enzyme, which is involved in the production of amyloid-beta peptides, a key factor in Alzheimer’s disease . Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in their inhibition, which increases acetylcholine levels . This binding interaction is crucial for its role in modulating neurotransmission and potentially treating neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the need for careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved cognitive function due to increased acetylcholine levels . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo enzymatic transformations that modify its structure and activity . These metabolic processes can influence the compound’s efficacy and safety, making it essential to understand its metabolic pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect its localization and accumulation in specific tissues, thereby influencing its overall effects on the body.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its function and efficacy, as it may interact with different biomolecules depending on its subcellular distribution.
Propiedades
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)9-14-6-4-5-10(7-13)8-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOOXYIODGZOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




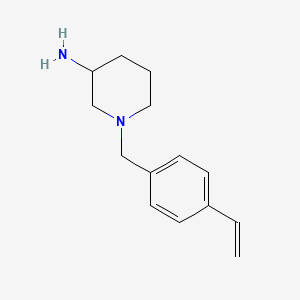
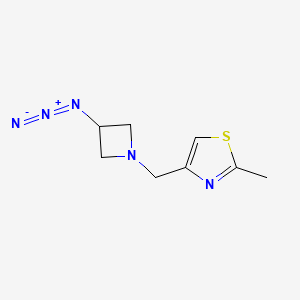
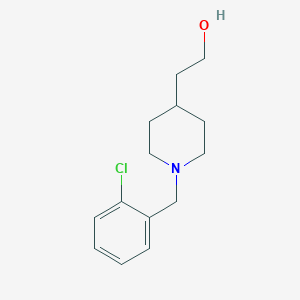
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)


